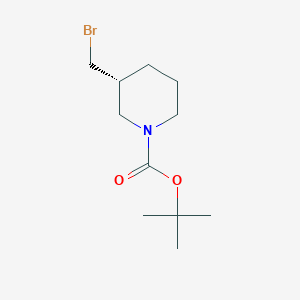

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Übersicht

Beschreibung

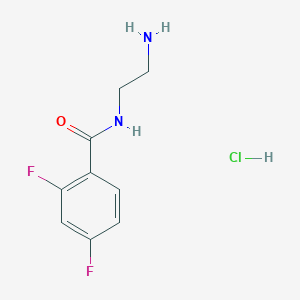

“®-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C11H20BrNO2 and a molecular weight of 278.19 . It is used in scientific research, with its unique structure allowing for various applications, such as drug synthesis and catalysis.

Molecular Structure Analysis

The molecular structure of “®-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate” is defined by its molecular formula, C11H20BrNO2 . The exact structural layout is not provided in the search results.Physical And Chemical Properties Analysis

“®-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate” has a molecular weight of 278.19 . The predicted boiling point is 318.3±15.0 °C, and the predicted density is 1.270±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Derivatives

Asymmetric Synthesis of Piperidine Derivatives : Asymmetric syntheses of various piperidine derivatives starting from L-aspartic acid or N-Cbz-beta-alanine have been reported. These syntheses utilize intermediates similar to "(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate" and are important for the preparation of enantiomerically pure compounds (Xue et al., 2002).

Intermediate for Biologically Active Compounds : A study describes the synthesis of a compound related to crizotinib, a biologically active compound, using tert-butyl piperidine-carboxylate derivatives as intermediates (Kong et al., 2016).

Pharmaceutical Intermediate Development

Nociceptin Antagonists Synthesis : An efficient method for synthesizing a useful intermediate for nociceptin antagonists, closely related to "this compound", has been developed. This synthesis is significant for large-scale operations and produces enantiomerically pure compounds (Jona et al., 2009).

Synthesis of Piperidine Derivatives : The synthesis of tert-butyl piperidine-carboxylates, as promising synthons for preparing diverse piperidine derivatives, indicates the compound's role in medicinal chemistry (Moskalenko & Boev, 2014).

Advanced Organic Synthesis

Naphthyridone p38 MAP Kinase Inhibitor : A compound, synthesized as a part of a drug development program for treating rheumatoid arthritis and psoriasis, involves the use of tert-butyl piperidinyl derivatives in key synthesis steps (Chung et al., 2006).

4-Hydroxypipecolate and 4-Hydroxylysine Derivatives Synthesis : A study discusses the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common piperidinecarboxylate precursor. This emphasizes the compound's utility in synthesizing biologically significant molecules (Marin et al., 2004).

Safety and Hazards

The safety information available indicates that “®-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate” is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Wirkmechanismus

Target of Action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

It is presumed that they interact with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) .

Biochemical Pathways

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Result of Action

The molecular and cellular effects of piperidine derivatives can vary widely depending on the specific compound and its mechanism of action. Some piperidine derivatives have been found to have biological activity and pharmacological applications .

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-(bromomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGZYACWICDRRD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520423.png)

![3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B1520427.png)

![4-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]benzenecarbonitrile](/img/structure/B1520431.png)

![2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride](/img/structure/B1520440.png)